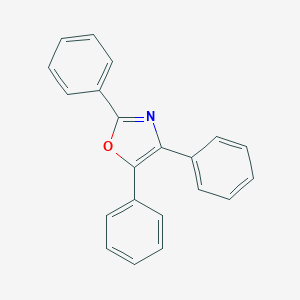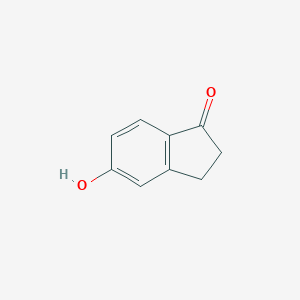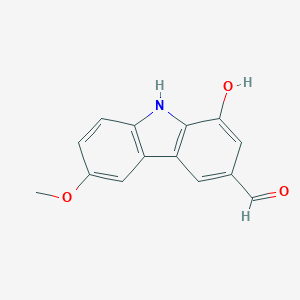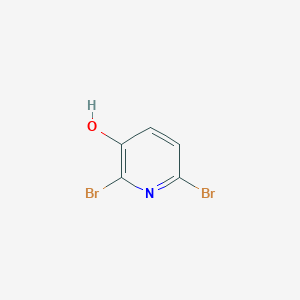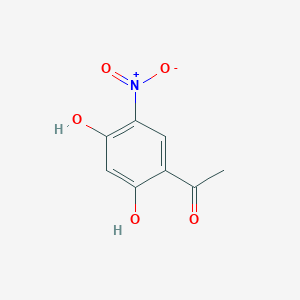
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, also known as CTH or Etizolam, is a thienodiazepine derivative that has been widely studied in the scientific community for its potential applications in the field of medicine and research. This compound has gained attention due to its unique pharmacological properties, which make it a promising candidate for the development of new drugs and therapies.
作用机制
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- exerts its pharmacological effects by binding to the benzodiazepine receptor site on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- are similar to those of other benzodiazepines, including the reduction of anxiety, muscle relaxation, and sedation. However, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been shown to have a lower risk of dependence and withdrawal compared to other benzodiazepines. This makes it a promising candidate for the development of new drugs and therapies.
实验室实验的优点和局限性
One of the main advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- for lab experiments is its high potency and selectivity for the benzodiazepine receptor site on the GABA-A receptor complex. This makes it a useful tool for studying the role of GABA in neuronal activity and the mechanisms of action of benzodiazepines. However, one of the limitations of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is its potential for abuse and dependence, which must be taken into consideration when designing experiments.
未来方向
There are many potential future directions for research on 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, including the development of new drugs and therapies for anxiety disorders, depression, and other psychiatric conditions. Other areas of research include the study of the mechanisms of action of benzodiazepines, the role of GABA in neuronal activity, and the development of new tools for studying the brain and nervous system. Overall, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a promising compound with many potential applications in the field of medicine and research.
合成方法
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- can be achieved through a variety of methods, including the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. Other methods involve the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
科学研究应用
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been extensively studied in the scientific community for its potential applications in the field of medicine and research. Some of the most promising areas of research include the treatment of anxiety disorders, depression, and other psychiatric conditions. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has also been studied for its potential use as an anticonvulsant, muscle relaxant, and sedative.
属性
CAS 编号 |
85677-80-1 |
|---|---|
产品名称 |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- |
分子式 |
C23H22Cl2N4S |
分子量 |
457.4 g/mol |
IUPAC 名称 |
8-chloro-6-(2-chlorophenyl)-1-(cyclohexylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H22Cl2N4S/c24-15-10-11-20-18(12-15)23(17-8-4-5-9-19(17)25)26-13-21-27-28-22(29(20)21)14-30-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13-14H2 |
InChI 键 |
LAJXTBDKKUXQQB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
规范 SMILES |
C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
其他 CAS 编号 |
85677-80-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



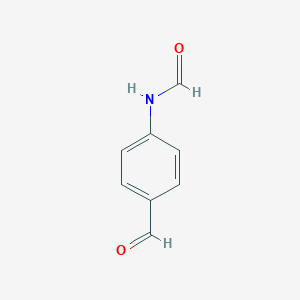

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)


![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
